molecular formula C23H16N2OS B15078280 5-(4-Methylphenyl)-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine

5-(4-Methylphenyl)-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine

Cat. No.: B15078280
M. Wt: 368.5 g/mol
InChI Key: RIGVDPWBBKFNHB-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthyloxy Group: This step often involves nucleophilic substitution reactions where a naphthol derivative reacts with the thieno[2,3-d]pyrimidine intermediate.

    Introduction of the Methylphenyl Group: This can be done through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can reduce double bonds or other functional groups to simpler forms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, receptors, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Naphthyloxy Compounds: Compounds with naphthyloxy groups attached to different cores.

    Methylphenyl Derivatives: Compounds with methylphenyl groups attached to various cores.

Uniqueness

The uniqueness of 5-(4-methylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H16N2OS

Molecular Weight

368.5 g/mol

IUPAC Name

5-(4-methylphenyl)-4-naphthalen-2-yloxythieno[2,3-d]pyrimidine

InChI

InChI=1S/C23H16N2OS/c1-15-6-8-17(9-7-15)20-13-27-23-21(20)22(24-14-25-23)26-19-11-10-16-4-2-3-5-18(16)12-19/h2-14H,1H3

InChI Key

RIGVDPWBBKFNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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